molecular formula C21H20FNOS B2834475 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034298-06-9

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2834475
CAS RN: 2034298-06-9
M. Wt: 353.46
InChI Key: CZURRLDLYDMRRG-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H20FNOS and its molecular weight is 353.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been a subject of synthesis in the context of creating new compounds with potential applications. For instance, the synthesis of thiophenylhydrazonoacetates and their reactivity with a variety of nitrogen nucleophiles has been explored to yield a range of derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This synthesis approach provides a pathway for creating a broad spectrum of compounds with varied chemical properties and potential applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another study discussed the transformations of analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, showing the diverse chemical reactivity and potential for creating a variety of chemical structures (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Spectral Properties and Linearity Some studies have focused on the synthesis and spectral properties of related compounds. For example, a study synthesized (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives and examined their spectral data, including IR, NH, C-N, C-Cl, C-F, C=N, and NMR chemical shifts. This research provides valuable insights into the spectral characteristics of compounds related to this compound, which can be critical for understanding their chemical behavior and potential applications (Thirunarayanan & Sekar, 2013).

Chemical Reactions and Transformations The reactivity and potential transformations of related compounds have been studied, such as the dearomatising cyclisation of thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen, which results in the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. These types of reactions are crucial for understanding the chemical versatility and potential applications of this compound-related compounds (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Biological and Pharmaceutical Applications

Antimicrobial and Antipathogenic Activity The antimicrobial and antipathogenic activities of related compounds have been a significant area of research. For instance, the study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlights the potential of these derivatives in pharmaceutical applications. The synthesis route and the biological evaluation of these molecules underline their significance in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

MT2 Receptor Ligands and Neuropharmacology The compound's relevance in neuropharmacology, particularly as MT2 receptor ligands, has been explored. A study on the preparation and pharmacological evaluation of a series of 2-(phenylthio)benzo[b]thiophenes as selective MT2 receptor ligands demonstrates the potential application in treating conditions related to melatonin receptor dysfunctions. The binding affinity and intrinsic activity of these compounds at melatonin receptors were investigated, showing their relevance in neuropharmacological research (Mesangeau, Fraise, Delagrange, Caignard, Boutin, Berthelot, & Yous, 2011).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNOS/c1-14(12-15-13-25-19-5-3-2-4-18(15)19)23-20(24)21(10-11-21)16-6-8-17(22)9-7-16/h2-9,13-14H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZURRLDLYDMRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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